molecular formula C6H2ClF2NO2 B1591473 2-Chloro-1,3-difluoro-5-nitrobenzene CAS No. 3828-41-9

2-Chloro-1,3-difluoro-5-nitrobenzene

Cat. No.: B1591473
CAS No.: 3828-41-9
M. Wt: 193.53 g/mol
InChI Key: QWJLYOSFSRRDLO-UHFFFAOYSA-N
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Description

2-Chloro-1,3-difluoro-5-nitrobenzene (CAS 3828-41-9) is a halogenated nitrobenzene derivative with the molecular formula C₆H₂ClF₂NO₂. It is also identified by the synonym 4-Chloro-3,5-difluoronitrobenzene, reflecting alternative positional numbering . The compound typically appears as a colorless to pale yellow crystalline or powdery solid, synthesized via sequential fluorination, nitration, and chlorination reactions on a benzene backbone .

Its electron-withdrawing substituents (chloro, fluoro, nitro) render it highly reactive in electrophilic substitution and coupling reactions, making it a valuable intermediate in agrochemical synthesis, particularly for modern crop protection agents . Additionally, nitrobenzene derivatives like this compound are employed as derivatization reagents in analytical chemistry for detecting polyamines in food samples .

Preparation Methods

Starting Materials and Key Intermediates

Common starting materials include:

  • 2,4,5-Trichloronitrobenzene
  • 1,3,5-Trichlorobenzene (for precursor synthesis)
  • 2,4-Difluoronitrobenzene (less common)

The target compound 2-Chloro-1,3-difluoro-5-nitrobenzene can be accessed through selective fluorination of 2,4,5-trichloronitrobenzene or related intermediates.

Fluorination Methods

Alkali Metal Fluoride Fluorination

  • Reagents: Potassium fluoride (KF), sodium fluoride (NaF), or cesium fluoride (CsF).
  • Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.
  • Catalysts: Quaternary ammonium salts (e.g., Aliquat 336) as phase transfer catalysts to enhance fluorination efficiency.
  • Conditions: Heating at 90–180°C for extended periods (up to 19 hours).

This method selectively replaces chlorine atoms at positions 1 and 3 with fluorine, yielding this compound with moderate to high yields (up to ~70%) depending on conditions and catalyst presence.

Example from patent EP0001825B1:

Parameter Details
Starting material 2,4,5-Trichloronitrobenzene (5.0 g)
Fluoride source Anhydrous potassium fluoride (2.8 g)
Catalyst Aliquat 336 (3.0 g)
Solvent Dimethyl sulfoxide (50 mL)
Temperature 90–100°C initially, then reflux at 100–105°C
Reaction time 17 hours + 8 hours + 16 hours reflux
Yield 69.7% to 92.7% (depending on extraction and purification)
Product 2,4-difluoro-5-chloronitrobenzene (precursor to this compound)

This method is noted for high specificity and yield improvements using phase transfer catalysts.

Chlorine-Fluorine Exchange Reactions

In some synthetic routes, 1,3,5-trichlorobenzene is reacted with alkali metal fluorides to produce 3,5-difluorochlorobenzene intermediates, which can then be nitrated to introduce the nitro group at the 5-position.

Key points:

  • High temperatures (up to 180–280°C) are required for effective halogen exchange.
  • Use of polar solvents such as dimethyl sulfoxide or sulfolane.
  • Catalysts such as tetrakis(diethylamino)phosphonium bromide can improve reaction efficiency.
  • Yields vary, with typical fluorination yields around 40–50%, but can be improved with optimized catalysts and conditions.

Example from patent US5965775A:

Parameter Details
Starting material 1,3,5-Trichlorobenzene (181.5 g)
Fluoride source Potassium fluoride (136.8 g)
Catalyst Tetrakis(diethylamino)phosphonium bromide (7.98 g)
Temperature 180°C
Reaction time 10 hours
Workup Dissolution in methylene chloride, filtration, fractional distillation
Product 3,5-Difluorochlorobenzene (intermediate)
Yield Not explicitly stated, but high purity product obtained

This intermediate can be further nitrated and fluorinated to obtain the target compound.

Nitration and Reduction Steps

  • Nitration of chlorinated fluorobenzene intermediates is carried out under controlled acidic conditions to introduce the nitro group at the desired position.
  • Reduction of nitro groups to amines or further functionalization is typically done via catalytic hydrogenation using catalysts such as palladium on carbon, Raney nickel, or iron powder.
  • Reaction conditions include hydrogen pressure (up to 60 bar), temperatures from 60°C to 200°C, and solvents like methanol or concentrated sulfuric acid.

These steps are crucial for preparing intermediates that lead to this compound or related derivatives.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Product/Intermediate Yield/Notes
Fluorination of 2,4,5-trichloronitrobenzene KF, Aliquat 336, DMSO, 90–105°C, 17+ hrs 2,4-difluoro-5-chloronitrobenzene 69.7–92.7% yield
Chlorine-fluorine exchange on 1,3,5-trichlorobenzene KF, phosphonium salt catalyst, 180°C, 10 hrs 3,5-difluorochlorobenzene (intermediate) High purity product
Nitration of fluorochlorobenzene intermediates Typical nitration conditions (acidic) Nitro-substituted fluorochlorobenzene Position-selective nitration
Reduction of nitro group Pd/C catalyst, H2 gas, methanol, 60°C Amino derivatives or further functionalized products Specific reduction with minimal defluorination

Research Findings and Notes

  • Use of phase transfer catalysts significantly improves fluorination efficiency and selectivity.
  • High reaction temperatures are often required but pose challenges for equipment durability.
  • Selective fluorination of chlorine atoms without affecting nitro groups is achievable under optimized conditions.
  • Purification typically involves steam distillation, solvent extraction, and fractional distillation or chromatography.
  • The synthetic routes are industrially scalable, starting from commercially available chlorinated benzene derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-difluoro-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
2-Chloro-1,3-difluoro-5-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The presence of both chloro and difluoro groups enhances its reactivity, allowing for the formation of diverse derivatives that can be tailored for specific applications .

Reagent in Synthetic Chemistry:
The compound is utilized as a reagent in synthetic chemistry, facilitating the creation of new compounds through reactions such as nucleophilic substitutions and coupling reactions. Its unique functional groups make it suitable for synthesizing fluorinated compounds, which often exhibit enhanced biological activity and stability .

Biological Research

Antimicrobial Activity:
Research has indicated that derivatives of this compound possess significant antimicrobial properties. Studies show that related compounds demonstrate minimum inhibitory concentration (MIC) values comparable to established antibiotics against pathogens like Enterococcus faecalis and Klebsiella pneumoniae. This suggests potential therapeutic applications in treating bacterial infections.

Anticancer Potential:
Investigations into the anticancer properties of this compound are ongoing. Preliminary studies suggest that its derivatives may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cellular signaling pathways .

Material Science

Production of Specialty Chemicals:
In material science, this compound is employed in the production of specialty chemicals and materials. Its incorporation into polymers enhances properties such as chemical resistance and thermal stability, making it suitable for applications in coatings and advanced materials .

Fluorinated Materials:
As a fluorinated compound, it plays a vital role in the exploration of new fluorinated materials that exhibit unique physical and chemical properties beneficial for various industrial applications .

Environmental Applications

Pollutant Degradation Studies:
The compound is also significant in environmental chemistry, where it is used to study the degradation of pollutants. Research focuses on its role in developing remediation strategies for contaminated environments, leveraging its chemical properties to assess and mitigate environmental impacts .

Case Studies

Study Focus Findings Reference
Antibacterial ActivityMIC values ranging from 40 to 50 µg/mL against E. faecalis and K. pneumoniae, comparable to ceftriaxone.
Antifungal ActivityDerivatives showed MIC values as low as 0.31 µg/mL against Candida albicans; survival rate of 100% in mouse models.
Material PropertiesEnhanced chemical resistance and durability when incorporated into specialty polymers and coatings.
Environmental ImpactUsed to assess pollutant degradation; aids in developing remediation strategies for contaminated sites.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-difluoro-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function .

Comparison with Similar Compounds

Positional Isomers

  • 1-Chloro-2,3-difluoro-4-nitrobenzene (CAS 2689-07-8) : This positional isomer shifts the nitro group to position 4. The altered electronic distribution reduces its reactivity in meta-directed reactions compared to 2-Chloro-1,3-difluoro-5-nitrobenzene, where the nitro group at position 5 enhances electrophilic substitution at the para position .
  • 1-Chloro-2,4-difluoro-5-nitrobenzene (CAS 1481-68-1) : With fluorine at positions 2 and 4, this isomer exhibits lower thermal stability due to steric hindrance between fluorine atoms, as indicated by its reduced similarity score (0.92) compared to the target compound .

Halogen-Substituted Derivatives

  • 1,3-Dichloro-2-fluoro-5-nitrobenzene (CAS 3107-19-5) : Replacing one fluorine with chlorine increases molecular weight (208.5 g/mol vs. 193.5 g/mol for the target compound) and enhances lipophilicity, favoring its use in hydrophobic agrochemical formulations .
  • 2-Bromo-5-chloro-1,3-difluorobenzene : Substituting bromine for the nitro group creates a superior leaving group, improving reactivity in nucleophilic aromatic substitution reactions .

Functional Group Variations

  • 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene (CAS 1260845-62-2) : The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing nitro group in the target compound. This shift increases susceptibility to oxidation but reduces stability under acidic conditions .

Nitro Group Position Variations

  • 1-Chloro-2,5-difluoro-3-nitrobenzene (CAS 1805029-24-6) : Positioning the nitro group at C3 destabilizes the aromatic ring, leading to higher reactivity in reduction reactions compared to the C5-nitro configuration .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Key Substituents (Positions) Key Applications
This compound 3828-41-9 C₆H₂ClF₂NO₂ Cl (2), F (1,3), NO₂ (5) Agrochemical synthesis
1-Chloro-2,3-difluoro-4-nitrobenzene 2689-07-8 C₆H₂ClF₂NO₂ Cl (1), F (2,3), NO₂ (4) Laboratory intermediates
1,3-Dichloro-2-fluoro-5-nitrobenzene 3107-19-5 C₆H₂Cl₂FNO₂ Cl (1,3), F (2), NO₂ (5) Hydrophobic agrochemicals
5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene 1260845-62-2 C₇H₄ClFNO₃ Cl (5), F (1), OCH₃ (2), NO₂ (3) Oxidation-sensitive reactions

Biological Activity

Overview

2-Chloro-1,3-difluoro-5-nitrobenzene (CAS Number: 3828-41-9) is an organic compound characterized by its unique molecular structure, featuring chlorine, fluorine, and nitro substituents on a benzene ring. Its molecular formula is C₆H₂ClF₂NO₂, and it has garnered attention for its potential biological activities and applications in medicinal chemistry.

The compound exhibits notable chemical reactivity due to the presence of the nitro group, which can undergo reduction to form reactive intermediates. This property is crucial for its biological interactions, as these intermediates can covalently bond with nucleophilic sites on biomolecules, altering their functions and potentially leading to various biological effects .

The biological activity of this compound primarily stems from its ability to interact with cellular components through:

  • Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, which may lead to the formation of biologically active derivatives.
  • Reduction : The nitro group can be reduced to an amino group, enhancing its reactivity and potential biological interactions .

Biological Activity

Research indicates that this compound has been investigated for various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against a range of pathogens. This suggests potential for further exploration in the development of antimicrobial agents .

Anticancer Potential

The compound's ability to form reactive intermediates may contribute to anticancer activity. In vitro studies on related compounds suggest that they can inhibit cancer cell proliferation through mechanisms involving apoptosis and disruption of cellular signaling pathways .

Case Studies

A few notable studies highlight the biological activity of compounds related to this compound:

  • Inhibition of Enzymatic Activity : A study demonstrated that similar nitro-substituted benzenes could inhibit enzymes involved in cancer metabolism. The mechanism involved covalent modification of enzyme active sites, leading to reduced enzymatic activity and subsequent cancer cell death .
  • Antimicrobial Efficacy : Research on fluorinated nitrobenzenes indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings provide a basis for exploring this compound as a potential antimicrobial agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesNotable Biological Activity
2-Chloro-1,3-difluoro-4-nitrobenzene Similar halogen and nitro substitutionAntimicrobial properties
2,4-Difluoronitrobenzene Fluorine substitutionsAnticancer activity
1,2-Dichloro-5-fluoro-3-nitrobenzene Multiple halogen substitutionsEnzyme inhibition

Q & A

Q. Basic: What are the optimized synthetic routes for 2-Chloro-1,3-difluoro-5-nitrobenzene, and how can reaction conditions influence yield?

Answer:
The synthesis typically involves sequential halogenation and nitration steps. A common method includes:

Selective fluorination of a benzene precursor (e.g., dichlorobenzene) using KF or HF under controlled temperatures (50–80°C).

Nitration with HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group para to fluorine.

Chlorination via Cl₂ gas or SO₂Cl₂ in the presence of AlCl₃ to finalize substitution.

Optimization Factors :

  • Temperature : Lower temperatures (0–5°C) during nitration minimize side reactions.
  • Catalysts : AlCl₃ enhances chlorination efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Yield Data :

StepYield RangeKey Variables
Fluorination60–75%HF concentration, reaction time
Nitration70–85%Temperature control, acid ratio
Chlorination80–90%Catalyst loading, Cl₂ flow rate

Properties

IUPAC Name

2-chloro-1,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJLYOSFSRRDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571269
Record name 2-Chloro-1,3-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3828-41-9
Record name 2-Chloro-1,3-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-1,3-difluoro-5-nitrobenzene
2-Chloro-1,3-difluoro-5-nitrobenzene
2-Chloro-1,3-difluoro-5-nitrobenzene
2-Chloro-1,3-difluoro-5-nitrobenzene
2-Chloro-1,3-difluoro-5-nitrobenzene
2-Chloro-1,3-difluoro-5-nitrobenzene

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